3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride
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Overview
Description
3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride typically involves the bromination and chloromethylation of 6-methyl-pyridine. The reaction conditions often include the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.
Medicine: It plays a role in the synthesis of potential therapeutic agents and diagnostic tools.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: Similar in structure but lacks the pyridine ring.
2-Bromo-4-chlorobenzaldehyde: Contains both bromine and chlorine but has a benzene ring instead of a pyridine ring.
Uniqueness
3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable compound in various synthetic and research applications.
Biological Activity
3-Bromo-2-(chloromethyl)-6-methyl-pyridine; hydrochloride (CAS No. 2344679-29-2) is a heterocyclic organic compound characterized by a pyridine ring with various substituents, including bromine, chlorine, and methyl groups. The compound's unique structure and the presence of a hydrochloride salt enhance its solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine; hydrochloride is C7H8BrClN, with a molecular weight of approximately 206.47 g/mol. The structure features:
- Bromine (Br) at the 3rd position,
- Chloromethyl group (CH2Cl) at the 2nd position,
- Methyl group (CH3) at the 6th position relative to the nitrogen atom in the pyridine ring.
This arrangement forms a positively charged cation (3-bromo-2-(chloromethyl)-6-methyl-pyridinium) paired with a chloride anion (Cl-) due to the hydrochloride form.
Antimicrobial Properties
Research indicates that derivatives of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various pathogens, demonstrating potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 50 µg/mL |
Bacillus subtilis | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound's structural features contribute to its binding affinity to bacterial targets, enhancing its efficacy as an antimicrobial agent .
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation, particularly in breast and lung cancer models. For example, compounds synthesized from 3-Bromo-2-(chloromethyl)-6-methyl-pyridine demonstrated cytotoxic effects against cancer cell lines with IC50 values ranging from 10 to 30 µM .
The biological activity of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine is largely attributed to its ability to interact with molecular targets such as enzymes or receptors involved in critical biological pathways. The halogen atoms in its structure enhance binding affinity and selectivity for these targets, which can lead to inhibition or activation of specific cellular processes .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized various derivatives of halogenated pyridines and tested their antimicrobial activity against multiple bacterial strains. The study found that compounds containing the bromine and chloromethyl groups exhibited superior antibacterial properties compared to their non-halogenated counterparts .
Investigation of Anticancer Properties
Another study focused on the anticancer potential of pyridine derivatives, including those derived from 3-Bromo-2-(chloromethyl)-6-methyl-pyridine. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines, suggesting their potential role as therapeutic agents in oncology .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)-6-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSGXPPKDVHAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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